An In-Depth Technical Guide to ent-Oseltamivir Phosphate (CAS 1035895-89-6): A Critical Reference Standard in Pharmaceutical Quality Control
An In-Depth Technical Guide to ent-Oseltamivir Phosphate (CAS 1035895-89-6): A Critical Reference Standard in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of ent-Oseltamivir Phosphate, the enantiomer of the widely-used antiviral agent Oseltamivir Phosphate. While structurally a mirror image of the active pharmaceutical ingredient (API), its primary significance lies not in therapeutic activity but in its critical role as a pharmaceutical reference standard. This document delves into the stereochemical nuances that dictate its biological inactivity, outlines its synthesis, provides detailed analytical protocols for its quantification as a chiral impurity, and establishes its importance in the quality control (QC) and regulatory compliance of Oseltamivir Phosphate drug products.
Introduction to ent-Oseltamivir Phosphate
ent-Oseltamivir Phosphate is the (3S,4S,5R) stereoisomer of Oseltamivir Phosphate. Oseltamivir, known commercially as Tamiflu®, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells.[2][3]
Oseltamivir possesses three chiral centers, meaning there are 2³ or eight possible stereoisomers.[4][5] The specific (3R,4R,5S) configuration is the pharmacologically active isomer. ent-Oseltamivir Phosphate, its exact mirror image, is considered a critical process-related impurity. Regulatory agencies worldwide mandate strict control over chiral impurities, as different enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, the preparation and research of ent-Oseltamivir are of paramount importance for controlling the quality and ensuring the safety of Oseltamivir Phosphate drug products.[6]
Chemical and Physical Properties
The fundamental properties of ent-Oseltamivir Phosphate are summarized below. These are identical to Oseltamivir Phosphate, with the exception of its optical rotation, which would be equal in magnitude but opposite in direction.
| Property | Value | Reference(s) |
| CAS Number | 1035895-89-6 | [6] |
| Chemical Name | ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid | [6] |
| Molecular Formula | C₁₆H₂₈N₂O₄ · H₃PO₄ | [6] |
| Molecular Weight | 410.40 g/mol | [6] |
| Stereochemistry | Enantiomer of Oseltamivir Phosphate | [6] |
| Primary Application | Pharmaceutical reference standard, chiral impurity analysis | [4][6] |
The Principle of Stereoselectivity and Biological Inactivity
The dramatic difference in biological activity between Oseltamivir and its enantiomer is a classic example of stereoselectivity in pharmacology. The neuraminidase enzyme's active site is a highly specific, three-dimensional chiral environment.
Causality of Interaction: For effective inhibition, the functional groups of the inhibitor (the carboxylate, acetamido, amino, and pentyl ether groups of oseltamivir carboxylate) must bind to specific complementary residues in the enzyme's active site (e.g., Arginine, Glutamic acid, Aspartic acid residues) with precise spatial orientation.[7] The (3R,4R,5S) configuration of Oseltamivir is exquisitely evolved to fit these requirements, mimicking the natural substrate, sialic acid.[8]
ent-Oseltamivir, being the mirror image, cannot achieve this complementary fit. It is akin to trying to fit a left hand into a right-handed glove. While its chemical composition is identical, its stereochemical configuration prevents proper alignment and binding within the enzyme's active site.
Synthesis of ent-Oseltamivir Phosphate
The synthesis of a specific stereoisomer requires a carefully controlled, stereoselective synthetic route. While the commercial synthesis of Oseltamivir famously starts from naturally occurring (-)-shikimic acid, the synthesis of its enantiomer necessitates a different approach, often involving key stereochemical inversion steps. A method for preparing the oseltamivir enantiomer has been described, which is crucial for obtaining the reference standard needed for quality control.[6]
The described pathway utilizes an epoxy derivative as a starting material and employs strategic nucleophilic attacks that proceed with an inversion of configuration, a well-established principle in stereospecific reactions (Sɴ2 mechanism). This ensures the final product has the desired, opposite stereochemistry to the natural drug.
Key Synthetic Workflow
A representative synthetic pathway involves the following key transformations[6]:
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Epoxide Ring Opening (1st Inversion): An epoxy intermediate is attacked by sodium azide. This nucleophilic attack occurs from the back side of the C-O bond, leading to a predictable inversion of stereochemistry at that center and the introduction of an azide group.
-
Functional Group Protection: Hydroxyl groups are protected to prevent unwanted side reactions in subsequent steps.
-
Selective Reduction: A selective reduction is performed.
-
Cyclization: The molecule is cyclized to form an aziridine-like intermediate.
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Second Ring Opening and Acetylation (2nd Inversion): The cyclic intermediate is again opened by sodium azide, causing a second configuration inversion. This is followed by acetylation of the amino group.
-
Azide Reduction: The azide group is finally reduced to a primary amine (e.g., via a Staudinger reaction) to yield the target ent-Oseltamivir base.
-
Salt Formation: The free base is reacted with phosphoric acid to yield the stable ent-Oseltamivir Phosphate salt.
Analytical Methodologies for Chiral Purity
The primary application of ent-Oseltamivir Phosphate is as a certified reference standard for the quantification of enantiomeric impurity in bulk Oseltamivir Phosphate. A robust and validated chiral High-Performance Liquid Chromatography (HPLC) method is the gold standard for this analysis.
Self-Validating System: Chiral HPLC Protocol
A validated chiral HPLC method has been established to effectively separate and quantify ent-Oseltamivir from Oseltamivir.[6] The method's trustworthiness is ensured by its ability to achieve baseline separation (Resolution > 3.0), demonstrating its specificity for the enantiomeric impurity even in the presence of the API and other related substances.
Experimental Protocol: Quantification of ent-Oseltamivir Impurity
-
Sample Preparation (Solvent Extraction):
-
Rationale: The phosphate salt can interfere with the chromatography and damage the chiral column. A liquid-liquid extraction is performed to isolate the free base.
-
Procedure:
-
Accurately weigh a sample of Oseltamivir Phosphate drug substance.
-
Dissolve in an aqueous basic solution (e.g., dilute NaOH) to deprotonate the amine and phosphate.
-
Extract the solution with an appropriate organic solvent (e.g., ethyl acetate). The Oseltamivir free base will partition into the organic layer, while the phosphate salt remains in the aqueous layer.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
-
Chromatographic Separation:
-
Rationale: A specialized chiral stationary phase (CSP) is required to differentiate between the enantiomers. The Chiralpak IC-3 column, which is based on a polysaccharide derivative, provides the necessary chiral environment for separation.
-
HPLC Parameters:
-
| Parameter | Condition | Reference(s) |
| Column | Chiralpak IC-3 (or equivalent polysaccharide-based CSP) | [6] |
| Mobile Phase | n-hexane : methanol : isopropyl alcohol : diethyl amine (85:10:5:0.2, v/v) | [6] |
| Flow Rate | 0.6 mL/min | [6] |
| Detection | UV at 225 nm | [6] |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | |
| Injection Vol. | 10 µL |
-
Quantification:
-
Rationale: The peak area of ent-Oseltamivir in the sample chromatogram is compared against a standard curve prepared from a certified reference standard of ent-Oseltamivir Phosphate.
-
Procedure:
-
Run the prepared sample and a series of known concentrations of the ent-Oseltamivir Phosphate reference standard (prepared similarly).
-
Identify the peaks based on their retention times (the impurity peak will be well-resolved from the main Oseltamivir peak).
-
Calculate the concentration of the enantiomeric impurity in the sample using the standard curve. The method should be linear over the expected impurity range (e.g., 0.035% to 0.30% w/w).[6]
-
-
Conclusion
ent-Oseltamivir Phosphate (CAS 1035895-89-6) is a non-pharmacologically active stereoisomer of the antiviral drug Oseltamivir Phosphate. Its significance is rooted in the principles of stereochemistry and pharmaceutical quality control. As the mirror image of the active molecule, it does not bind effectively to the viral neuraminidase enzyme. This makes its detection and quantification as a chiral impurity a regulatory necessity. The availability of ent-Oseltamivir Phosphate as a certified reference standard, coupled with robust, validated chiral HPLC methods, provides drug developers and quality control scientists with the essential tools to ensure the stereochemical purity, safety, and efficacy of Oseltamivir Phosphate products.
References
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McNicholl, I. R. (2000). Neuraminidase inhibitors: zanamivir and oseltamivir. Annals of Pharmacotherapy, 34(11), 1333-1344. Retrieved from [Link]
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McClellan, K., & Perry, C. M. (2001). Oseltamivir: a review of its use in influenza. Drugs, 61(2), 263–283. Retrieved from [Link]
- Moscona, A. (2005). Neuraminidase inhibitors for influenza. New England Journal of Medicine, 353(13), 1363-1373.
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Wikipedia contributors. (2024, February 3). Oseltamivir. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality. Published online. Retrieved from [Link]
- Google Patents. (n.d.). CN108047076B - Preparation method of oseltamivir enantiomer.
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Fišera, R., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(7), 1693–1702. Retrieved from [Link]
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Fišera, R., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(7), 1693-1702. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Retrieved from [Link]
- Palese, P., & Shaw, M. L. (2007). Orthomyxoviridae: The viruses and their replication. In D. M. Knipe & P. M. Howley (Eds.), Fields virology (5th ed., Vol. 2, pp. 1647-1689). Lippincott Williams & Wilkins.
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Arba, M., et al. (2024). Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science, 14(02), 239–254. Retrieved from [Link]
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Grien-La-Cabot, A., et al. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry, 12(10), 1599–1608. Retrieved from [Link]
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